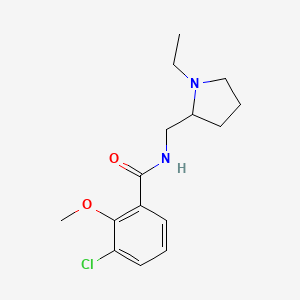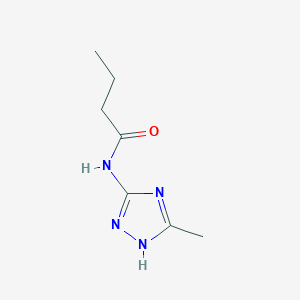
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butyramide group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with butyric acid or its derivatives. One common method is the condensation reaction between 5-methyl-1H-1,2,4-triazole and butyric anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds with varying functional groups.
Scientific Research Applications
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Triazole derivatives, including N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide, are investigated for their potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the butyramide group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the butyramide group.
5-Methyl-1H-1,2,4-triazole: Similar to N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide but without the butyramide moiety.
N-(1H-1,2,4-Triazol-3-yl)butyramide: A structural isomer with the butyramide group attached to a different nitrogen atom in the triazole ring.
Uniqueness
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide is unique due to the presence of both the 5-methyl group and the butyramide moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for specific interactions with biological targets and its versatility in synthetic applications.
Properties
CAS No. |
62400-13-9 |
|---|---|
Molecular Formula |
C7H12N4O |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C7H12N4O/c1-3-4-6(12)9-7-8-5(2)10-11-7/h3-4H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
IRPAZLSPMNBZMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


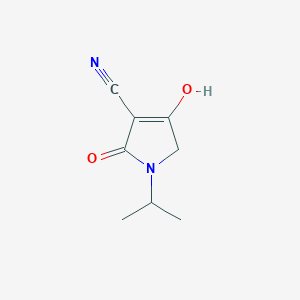
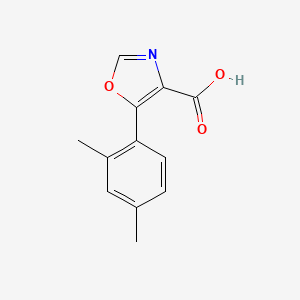
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)
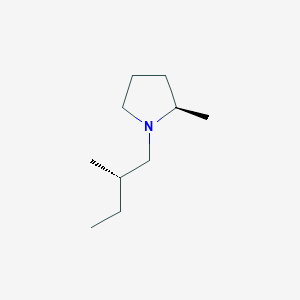
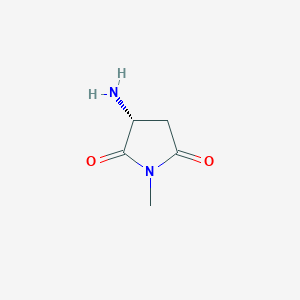
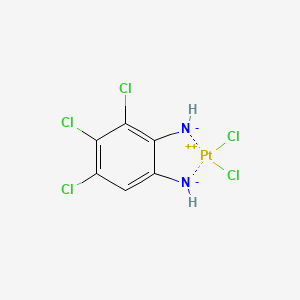

![N-(Dibenzo[b,d]furan-3-yl)ethanethioamide](/img/structure/B12879560.png)


![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
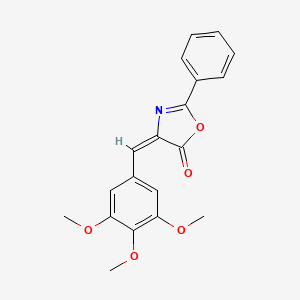
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)
